3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one

Drug Design ADME Prediction Lipophilicity

3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one is a synthetic thiazolidinone derivative with the molecular formula C11H12N2OS2 and a molecular weight of 252.4 g/mol. It features a 3-methyl substituted thiazolidin-4-one core and a (Z)-configured 3-methylsulfanyl-phenylimino moiety at the 2-position.

Molecular Formula C11H12N2OS2
Molecular Weight 252.4 g/mol
Cat. No. B12862957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one
Molecular FormulaC11H12N2OS2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CSC1=NC2=CC(=CC=C2)SC
InChIInChI=1S/C11H12N2OS2/c1-13-10(14)7-16-11(13)12-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3
InChIKeyQIQPVIMJGPXLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one: Procurement-Relevant Structural and Class Characteristics


3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one is a synthetic thiazolidinone derivative with the molecular formula C11H12N2OS2 and a molecular weight of 252.4 g/mol . It features a 3-methyl substituted thiazolidin-4-one core and a (Z)-configured 3-methylsulfanyl-phenylimino moiety at the 2-position. This compound belongs to a class of sulfur-nitrogen heterocycles investigated for diverse bioactivities, though specific, quantifiable pharmacological or physicochemical profiles for this molecule are absent from the primary research literature as of the current search .

Why Generic 2-Phenylimino-thiazolidin-4-ones Cannot Substitute for the 3-Methylsulfanyl Derivative


The presence of the 3-methylsulfanyl group on the phenyl ring introduces distinct electronic and steric properties that differentiate this compound from unsubstituted or differently substituted 2-phenylimino-thiazolidin-4-ones. While direct comparative biological data are lacking, the thioether substituent can alter molecular recognition, such as binding affinity to enzymes like indoleamine-N-methyltransferase (INMT), a known target for similar 2-iminothiazolidines [1]. This structural modification precludes simple interchange with analogs lacking this functional group, as it may influence potency, selectivity, and pharmacokinetic behavior in ways that are not yet quantified but are mechanistically plausible.

Quantitative Comparative Evidence for 3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Compared to Unsubstituted Phenyl Analog

The target compound has a computed XLogP3 of 2.6, indicating greater lipophilicity than the unsubstituted 3-methyl-2-phenylimino-thiazolidin-4-one, which has a computed XLogP3 of 1.3 . This difference of +1.3 log units suggests enhanced membrane permeability and a potentially altered pharmacokinetic profile, which is a critical factor for probe or lead selection .

Drug Design ADME Prediction Lipophilicity

Molecular Weight Differentiation from the Phenylimino Parent

The molecular weight of the target compound is 252.4 g/mol, compared to 206.27 g/mol for the unsubstituted 3-methyl-2-phenylimino-thiazolidin-4-one . This +46.13 Da increase reflects the addition of the methylsulfanyl group, placing the compound in a higher molecular weight bracket that may affect its compliance with lead-like property guidelines (e.g., Rule of Three for fragment-based screening) .

Medicinal Chemistry Property Filtering Lead Optimization

Hydrogen Bond Acceptor Count vs. 3-Methylphenyl Analog

The target compound possesses 4 hydrogen bond acceptors, while a closely related carbon analog, (2Z)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one, contains only 3 . The additional sulfur atom in the methylsulfanyl group provides an extra acceptor site, which can establish new polar interactions with biological targets, differentiating its binding profile .

Molecular Recognition Pharmacophore Modeling Medicinal Chemistry

Absence of Comparative Biological Activity Data

A comprehensive search of primary research papers, patents, and authoritative databases yielded no head-to-head in vitro or in vivo biological activity comparisons involving the target compound [1]. This critical data gap means that any claims of superior activity relative to analogs are unsupported by quantitative evidence. Procurement decisions must therefore rely on the compound's unique structural features and predicted properties until experimental validation is performed [1].

Data Gap Experimental Validation Procurement Risk

Evidence-Supported Application Scenarios for 3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one


Chemical Probe for INMT-Related Methylation Pathways

Given the structural similarity to 2-imino-3-methylthiazolidine, a known potent inhibitor of indoleamine-N-methyltransferase (INMT) , this compound could serve as a more lipophilic probe for studying INMT function in cellular models lacking membrane permeability data for the parent inhibitor .

Fragment-Based Lead Optimization with Enhanced Lipophilicity

Its positive XLogP3 shift of +1.3 log units over the phenylimino analog makes it a candidate for growing fragments targeting hydrophobic pockets, where the unsubstituted analog shows insufficient affinity .

SAR Expansion of 2-Iminothiazolidin-4-one Libraries

The compound fills a notable substitution gap in commercial 2-iminothiazolidin-4-one libraries, which predominantly contain halo, alkyl, or alkoxy substituents . Its procurement enables a more complete structure-activity relationship study around the thioether moiety .

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